molecular formula C27H31NO6S2 B11067366 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-{[4-(methylsulfanyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-{[4-(methylsulfanyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11067366
M. Wt: 529.7 g/mol
InChI Key: VULHZZRNJOQEBI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-{[4-(methylsulfanyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that includes multiple methoxy groups and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-{[4-(methylsulfanyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and the introduction of the methoxy and sulfonyl groups. Common synthetic routes may involve:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a strong acid or base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-{[4-(methylsulfanyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-{[4-(methylsulfanyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-{[4-(methylsulfanyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-{[4-(methylsulfanyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C27H31NO6S2

Molecular Weight

529.7 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-(4-methylsulfanylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C27H31NO6S2/c1-31-24-11-6-18(15-25(24)32-2)14-23-22-17-27(34-4)26(33-3)16-19(22)12-13-28(23)36(29,30)21-9-7-20(35-5)8-10-21/h6-11,15-17,23H,12-14H2,1-5H3

InChI Key

VULHZZRNJOQEBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2S(=O)(=O)C4=CC=C(C=C4)SC)OC)OC)OC

Origin of Product

United States

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